4-butyl-N-(2-methylquinolin-8-yl)cyclohexanecarboxamide
Description
4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C21H28N2O |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H28N2O/c1-3-4-6-16-10-13-18(14-11-16)21(24)23-19-8-5-7-17-12-9-15(2)22-20(17)19/h5,7-9,12,16,18H,3-4,6,10-11,13-14H2,1-2H3,(H,23,24) |
InChI Key |
DKMVZBCAPGOAQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(2-methylquinolin-8-yl)benzamide: Similar structure but with a benzamide group instead of a cyclohexane carboxamide group.
Quinoline N-oxide derivatives: Oxidized forms of quinoline with similar biological activities.
Tetrahydroquinoline derivatives: Reduced forms of quinoline with different biological properties.
Uniqueness
4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group, quinoline moiety, and cyclohexane carboxamide group makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
